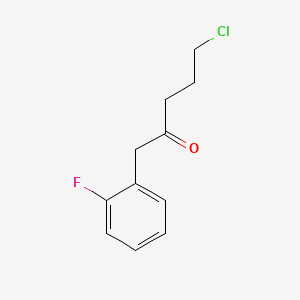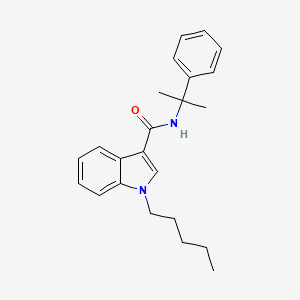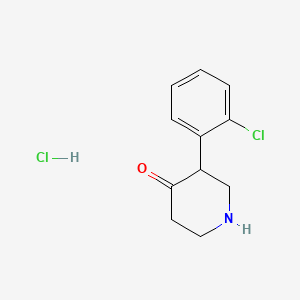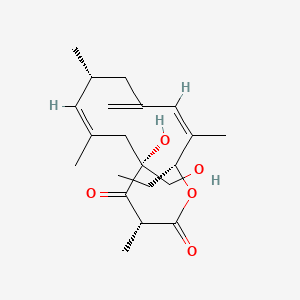![molecular formula C29H32O7S B570503 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- CAS No. 1234474-57-7](/img/structure/B570503.png)
3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, also known as 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, is a useful research compound. Its molecular formula is C29H32O7S and its molecular weight is 524.628. The purity is usually 95%.
BenchChem offers high-quality 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
®-Fasiglifam, also known as 3-Benzofuranacetic acid, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . GPR40 plays a crucial role in the regulation of insulin secretion in response to elevated levels of extracellular glucose .
Mode of Action
®-Fasiglifam interacts with its target, GPR40, by binding to it and activating the receptor . This activation leads to an increase in intracellular calcium levels, which in turn triggers the release of insulin from pancreatic β-cells . The compound’s interaction with GPR40 enhances glucose-dependent insulin secretion, providing a mechanism for improved blood glucose control .
Biochemical Pathways
The activation of GPR40 by ®-Fasiglifam affects the phospholipase C (PLC) pathway . Upon activation, GPR40 stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the exocytosis of insulin granules .
Pharmacokinetics
The pharmacokinetics of ®-Fasiglifam involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the drug, its therapeutic effectiveness, and potential side effects .
Result of Action
The primary result of ®-Fasiglifam’s action is the enhancement of glucose-dependent insulin secretion . This helps to regulate blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes . The exact molecular and cellular effects of ®-fasiglifam’s action require further investigation .
Action Environment
Eigenschaften
IUPAC Name |
2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)









![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)
